molecular formula C26H24N2O5 B5420992 3-hydroxy-5-(3-methoxyphenyl)-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-5-(3-methoxyphenyl)-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5420992
M. Wt: 444.5 g/mol
InChI Key: NGSKNEKJAZTDRV-ZNTNEXAZSA-N
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Description

3-hydroxy-5-(3-methoxyphenyl)-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(3-methoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-16(2)33-19-12-10-17(11-13-19)24(29)22-23(18-7-6-8-20(15-18)32-3)28(26(31)25(22)30)21-9-4-5-14-27-21/h4-16,23,29H,1-3H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSKNEKJAZTDRV-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-(3-methoxyphenyl)-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. The process may include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Hydroxy Group: This step may involve selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation or acylation reaction.

    Incorporation of the Propan-2-yloxybenzoyl Group: This step may involve esterification or etherification reactions.

    Addition of the Pyridin-2-yl Group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as chromatography or recrystallization to purify the final product.

    Scalability: Ensuring the process can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be used in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes.

    Biological Probes: It can be used as a probe to study biological processes.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new drugs.

    Therapeutic Agents: It may have therapeutic properties for treating specific diseases.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.

    Pharmaceuticals: It may be used in the production of pharmaceutical products.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-(3-methoxyphenyl)-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Pathway Modulation: The compound can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-5-(3-methoxyphenyl)-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 3-hydroxy-5-(3-methoxyphenyl)-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-thione
  • 3-hydroxy-5-(3-methoxyphenyl)-4-[4-(propan-2-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

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